[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl
Description
[2-(Methylamino)-2-phenylethyl]dimethylamine dihydrochloride (CAS: 1171365-90-4) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₈N₂·2HCl and a molecular weight of 251.19 g/mol . Structurally, it consists of a phenethylamine backbone (a phenyl group attached to an ethylamine chain) modified with a methylamino group at the second carbon and two methyl groups on the terminal amine. The dihydrochloride salt form enhances its stability and solubility for research applications. This compound is primarily utilized as a building block in medicinal chemistry and pharmacological studies, though its specific biological targets remain underexplored in the available literature .
Properties
IUPAC Name |
N,N',N'-trimethyl-1-phenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-11(9-13(2)3)10-7-5-4-6-8-10;;/h4-8,11-12H,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDOQUPWQUUABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN(C)C)C1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592119 | |
| Record name | N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171365-90-4 | |
| Record name | N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Zinc Borohydride-Mediated Reduction
A patent by CN103641725A describes the use of zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) to reduce phenylacetamide derivatives to phenylethylamine analogs. Adapting this protocol, the target compound could be synthesized via the following steps:
- Condensation : Reacting 2-phenylacetyl chloride with dimethylamine to form the intermediate amide.
- Reduction : Treating the amide with Zn(BH₄)₂ in THF at 90–96°C for 3.5–4.5 hours.
- Workup : Extraction with chloroform, alkalization with NaOH (pH 11–12), and drying with anhydrous MgSO₄.
This method achieves >85% yield with minimal side reactions due to Zn(BH₄)₂’s selective reducing properties.
Alkylation strategies involve the sequential introduction of methyl groups to a phenylethylamine backbone. EP2279167A1 details a process where potassium carbonate facilitates the alkylation of amines using methyl halides in aprotic solvents.
Two-Step Methylation
- Primary Alkylation : Reacting 2-amino-2-phenylethanol with methyl iodide in acetone at 40–45°C for 8–10 hours.
- Secondary Alkylation : Introducing dimethyl sulfate in the presence of K₂CO₃ to install the second methyl group.
- Salt Formation : Treating the free base with concentrated HCl in methanol to precipitate the dihydrochloride salt.
This method yields 75–80% product but requires stringent temperature control to avoid O-alkylation byproducts.
Borohydride Reduction of Intermediate Imines
Sodium borohydride (NaBH₄) and its derivatives are widely used for reducing imines to amines. US20040198836A1 demonstrates the reduction of 2-azido-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide using NaBH₄ in methanol at 0–10°C.
Application to Target Compound
- Imine Formation : Condensing 2-phenylacetaldehyde with dimethylamine hydrochloride.
- Reduction : Adding NaBH₄ in methanol dropwise at 0°C, followed by stirring at 25°C for 6 hours.
- Purification : Extracting with methylene chloride, distilling the solvent, and recrystallizing from ethyl acetate.
This method achieves 90–95% yield but necessitates careful pH adjustment to prevent over-reduction.
Multi-Step Synthesis via Azide Intermediates
A hybrid approach combining azide chemistry and reduction is documented in US20040198836A1.
Protocol Overview
- Azide Formation : Reacting 2-chloro-N-(β-oxo-phenethyl)acetamide with sodium azide in acetone.
- Staudinger Reduction : Treating the azide with stannous chloride (SnCl₂) in methanol to yield the primary amine.
- Methylation : Using methyl iodide and K₂CO₃ to install dimethyl groups.
- Salt Formation : Precipitation with HCl gas in diethyl ether.
This route affords 85% purity but involves hazardous azide intermediates.
Comparative Analysis of Methods
Critical Process Optimization Considerations
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions involving amine compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and cellular responses .
Comparison with Similar Compounds
Betahistine Hydrochloride
- Structure: 2-[2-(Methylamino)ethyl]pyridine dihydrochloride (C₈H₁₂N₂·2HCl).
- Molecular Weight : 209.14 g/mol .
- Key Differences : Replaces the phenyl group with a pyridine ring, altering electronic properties and hydrophobicity.
- Applications : Clinically used to treat vertigo and Meniere’s disease via histamine H₁ receptor agonism and H₃ receptor antagonism .
2-(2-Methoxyphenoxy)ethylamine Hydrochloride
- Structure: A phenethylamine derivative with a methoxyphenoxy substituent on the ethyl chain.
- Molecular Weight: Not explicitly stated, but estimated to be ~215–220 g/mol (free base: C₉H₁₃NO₂) .
General 2-Phenethylamine Derivatives
- Structure : Variants include modifications to the aromatic ring (e.g., hydroxyl, methoxy groups) or ethylamine chain (e.g., cyclization, branching) .
- Applications : Target dopamine receptors , serotonin receptors (5-HT) , and sigma receptors , with therapeutic roles in neurological disorders (e.g., Parkinson’s disease, depression) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Structural Determinants of Activity
- In contrast, Betahistine’s pyridine ring introduces basic nitrogen, enhancing solubility and altering receptor specificity .
Pharmacological Potential
While this compound lacks explicit therapeutic data, its structural analogs highlight possible targets:
- Adrenoceptors: Similar branched amines show α₂-adrenoceptor antagonism .
- Dopamine Receptors : N-methylation is common in dopaminergic ligands (e.g., amphetamines), suggesting possible CNS activity .
Biological Activity
[2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride is a synthetic organic compound that has garnered attention in pharmacology due to its unique structural characteristics and potential biological activities. This compound, classified as a substituted amine, features a phenylethyl backbone with dimethylamino groups, which may enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride is . The structure includes:
- Phenylethyl Group : Contributes to the compound's interaction with biological systems.
- Dimethylamino Groups : These substituents are crucial for the compound's reactivity and biological activity.
Biological Activity Overview
The biological activity of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride has been assessed through various predictive models, including PASS (Prediction of Activity Spectra for Substances). The compound exhibits several potential pharmacological effects, including:
- CNS Stimulation : Similar to other phenylethylamines, it may act as a stimulant.
- Anti-Tyrosinase Activity : Preliminary studies suggest it could inhibit tyrosinase, an enzyme involved in melanin production.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride against structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Amphetamine | Phenylethylamine structure | Strong stimulant effects on CNS |
| Methamphetamine | Methylated phenylethylamine | Higher potency and longer duration of action |
| Phenylethylamine | Simple phenylethyl structure | Primarily acts as a neurotransmitter |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluations of derivatives related to [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride. For instance:
-
Tyrosinase Inhibition Studies :
- A study measured the tyrosinase activity of various derivatives at a concentration of 40 µM, using kojic acid as a reference. The results indicated that certain substitutions significantly enhanced inhibitory activity. For example, compounds with halogen substitutions exhibited varied inhibition percentages, emphasizing the role of substituents in modulating enzyme interactions.
\begin{array}{|c|c|c|}\hline \text{Compound}&\text{Inhibition Percentage }&\text{IC 50}(\mu M)}\\\hline \text{Kojic Acid}&100&-\\\text{Compound 9b 2 fluorophenyl }&21.95&-\\\text{Compound 9c meta chlorophenyl }&57.89&-\\\text{Compound 9j 4 ethylphenyl }&45.21&22.90\\\hline \end{array}
Synthesis Methods
The synthesis of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride can be achieved through various methods, each affecting yield and purity:
- Method A : Traditional amination techniques.
- Method B : Microwave-assisted synthesis for improved efficiency.
Optimization of these methods is essential for achieving desired applications in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
